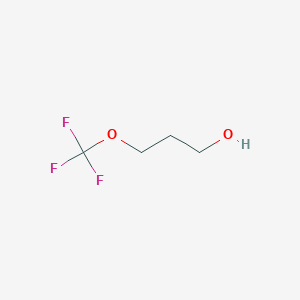

3-(Trifluoromethoxy)propan-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c5-4(6,7)9-3-1-2-8/h8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJIZESVWJPTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700659 | |

| Record name | 3-(Trifluoromethoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949009-61-4 | |

| Record name | 3-(Trifluoromethoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethoxy)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(trifluoromethoxy)propan-1-ol (CAS No. 1057671-55-2). As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application. This document consolidates available data on its structural and physicochemical properties, alongside safety and handling guidelines. While specific experimental data for some physical properties remain elusive in publicly available literature, this guide provides foundational information based on supplier data and knowledge of structurally related compounds.

Introduction

This compound is an organofluorine compound featuring a propanol backbone substituted with a trifluoromethoxy group. The presence of the -OCF3 group imparts unique properties, including increased lipophilicity and metabolic stability, making it an attractive component in the design of novel pharmaceuticals and advanced materials. This guide serves as a central repository of its known physical and chemical data to support researchers in their experimental design and execution.

Chemical Identity and Structure

The fundamental identity of this compound is established by its molecular structure and associated identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1057671-55-2 |

| Molecular Formula | C4H7F3O2 |

| Molecular Weight | 144.09 g/mol |

| Canonical SMILES | C(CO)COC(F)(F)F |

| InChI | InChI=1S/C4H7F3O2/c5-4(6,7)9-3-1-2-8/h8H,1-3H2 |

| InChI Key | DKJIZESVWJPTPV-UHFFFAOYSA-N |

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including reaction kinetics, formulation, and biological interactions.

| Property | Value | Source |

| Flash Point | 46 °C | [1] |

| LogP | 1.08 | [1] |

| Polar Surface Area | 29 Ų | [1] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Safety and Handling

Based on available safety data, this compound is classified as a hazardous substance. Strict adherence to safety protocols is essential when handling this compound.

GHS Hazard Classification: [2]

-

Pictograms:

-

GHS07: Harmful/Irritant

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Synthesis

The synthesis of this compound can be approached through several routes, primarily involving the introduction of the trifluoromethoxy group.

Conceptual Synthesis Workflow

Caption: General synthetic workflow for this compound.

Synthesis Methodologies

Two primary strategies for the synthesis of aliphatic trifluoromethyl ethers like this compound include:

-

Direct Fluorination: This method involves the direct reaction of a suitable propanol derivative with a trifluoromethylating agent.[1]

-

Alkylation Reactions: An alternative route involves the alkylation of a trifluoromethyl ether precursor with a propan-1-ol derivative. This may utilize a base and specific alkylating agents.[1]

Note: Detailed, step-by-step experimental protocols for the synthesis of this compound are not widely published. Researchers should consult specialized literature on the synthesis of aliphatic trifluoromethyl ethers and adapt procedures accordingly, with careful consideration of safety precautions.

Applications in Research and Development

The unique properties conferred by the trifluoromethoxy group make this compound a compound of interest in:

-

Pharmaceutical Development: The trifluoromethoxy group can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of drug candidates.

-

Materials Science: The incorporation of fluorinated moieties can alter the surface properties, thermal stability, and chemical resistance of polymers and other materials.

Conclusion

This technical guide provides a summary of the currently available physical and chemical properties of this compound. While a complete experimental dataset is not yet publicly available, the information herein offers a solid foundation for researchers and drug development professionals. The unique characteristics imparted by the trifluoromethoxy group suggest its potential for a wide range of applications, warranting further investigation into its properties and synthetic methodologies.

References

Sources

3-(Trifluoromethoxy)propan-1-OL chemical structure and IUPAC name

An In-depth Technical Guide to 3-(Trifluoromethoxy)propan-1-ol: Synthesis, Characterization, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 949009-61-4), an organofluorine compound of significant interest to the pharmaceutical and materials science sectors. The document details the molecule's chemical structure, physicochemical properties, and a state-of-the-art synthetic protocol. A thorough analysis of its expected spectroscopic characteristics is presented to aid in its identification and structural elucidation. Furthermore, this guide explores the strategic value of the trifluoromethoxy (–OCF₃) moiety, discussing the compound's chemical reactivity and its potential as a versatile building block in the development of advanced molecular entities.

Introduction: The Strategic Value of the Trifluoromethoxy Group

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (–OCF₃) group has emerged as a uniquely powerful substituent for modulating molecular properties.[1] Unlike the more common trifluoromethyl (–CF₃) group, the –OCF₃ moiety offers a distinct combination of high metabolic stability, moderate lipophilicity, and potent electron-withdrawing capabilities, often described as a "super-methoxy" group.[2]

The presence of the –OCF₃ group can profoundly influence a molecule's pharmacokinetic profile by enhancing its resistance to oxidative metabolism, thereby increasing its in vivo half-life.[1] Its unique electronic nature and steric profile can also lead to improved binding affinity and selectivity for biological targets. This compound represents a simple yet valuable aliphatic building block that provides a direct route to incorporating this high-value functional group into a variety of molecular scaffolds. This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

Chemical Structure and IUPAC Nomenclature

-

Common Name: this compound

-

IUPAC Name: this compound[3]

-

CAS Number: 949009-61-4[3]

-

Molecular Formula: C₄H₇F₃O₂[3]

-

Molecular Weight: 144.09 g/mol [3]

-

Chemical Structure:

Figure 1. 2D structure of this compound.

Figure 1. 2D structure of this compound.

Physicochemical Data

The introduction of the trifluoromethoxy group significantly alters the properties of the parent propan-1-ol molecule. The high electronegativity of the fluorine atoms creates a strong dipole and influences the molecule's polarity and intermolecular interactions.

| Property | Value | Comments and Causality |

| Appearance | Colorless Liquid (Predicted) | Small aliphatic alcohols are typically colorless liquids at room temperature. |

| Boiling Point | Not available; predicted >100 °C | Expected to be higher than propan-1-ol (97 °C) due to increased molecular weight and dipole moment, but potentially lower than might be expected as the –OCF₃ group is a weak hydrogen bond acceptor. |

| Density | Not available; predicted >1.2 g/cm³ | The high atomic weight of fluorine typically results in significantly higher densities for fluorinated compounds compared to their hydrocarbon analogues (propan-1-ol ≈ 0.8 g/cm³). |

| LogP (Octanol/Water) | 1.08 | This value indicates moderate lipophilicity. The –OCF₃ group is known to increase lipophilicity compared to a hydroxyl or methoxy group, which is a key attribute for enhancing membrane permeability of drug candidates.[3] |

| Flash Point | 46 °C | Indicates that the compound is a flammable liquid and requires appropriate safety precautions for handling and storage.[4] |

Synthesis and Mechanistic Insights

The synthesis of alkyl trifluoromethyl ethers has historically been challenging. However, recent advancements have enabled the direct conversion of alcohols into their –OCF₃ analogues under relatively mild conditions. The following protocol is based on the silver-mediated oxidative O-trifluoromethylation method developed by Qing and co-workers, which represents a state-of-the-art approach.[5]

Rationale for Synthetic Strategy

Direct O-trifluoromethylation of a primary alcohol is the most efficient route to this compound. Traditional methods often require harsh reagents and multi-step sequences.[6] The chosen silver-mediated pathway offers a significant advantage as it proceeds under mild conditions, utilizes a readily available trifluoromethyl source (TMSCF₃), and demonstrates broad substrate scope, including primary alcohols. The mechanism is believed to involve the formation of a highly reactive trifluoromethyl radical or a related silver-CF₃ species that is captured by the alcohol's oxygen atom.

Experimental Protocol: Silver-Mediated O-Trifluoromethylation

Reaction: ROH + TMSCF₃ → ROCF₃

Materials:

-

Propane-1,3-diol (as a protected starting material) or 3-hydroxypropanoic acid derivative. For the purpose of this guide, we will assume a hypothetical direct trifluoromethoxylation of a protected propanol for simplicity, though a multi-step synthesis from a different starting material may be required in practice.

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

-

Silver(I) trifluoromethanesulfonate (AgOTf)

-

Selectfluor® (N-Fluorobis(phenyl)sulfonimide)

-

Potassium Fluoride (KF)

-

2-Fluoropyridine

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Vessel Preparation: To a flame-dried, nitrogen-purged reaction vessel, add the starting alcohol (1.0 equiv).

-

Reagent Addition: Add AgOTf (0.1 equiv), 2-fluoropyridine (1.5 equiv), and KF (2.0 equiv).

-

Solvent Addition: Dissolve the mixture in anhydrous DCM.

-

Initiation: Add TMSCF₃ (2.0 equiv) to the solution, followed by the portion-wise addition of Selectfluor® (1.5 equiv) over 15 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

As experimental spectra for this specific compound are not widely available, this section provides a detailed prediction based on established spectroscopic principles and data from analogous compounds such as propan-1-ol and other aliphatic trifluoromethyl ethers.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.

-

δ ~3.8 ppm (t, 2H, -CH₂-OH): This triplet corresponds to the methylene protons adjacent to the hydroxyl group. They are deshielded by the electronegative oxygen and split by the neighboring methylene group.

-

δ ~4.0 ppm (t, 2H, F₃CO-CH₂-): This triplet represents the methylene protons adjacent to the highly electron-withdrawing trifluoromethoxy group, causing a significant downfield shift.

-

δ ~2.0 ppm (quint, 2H, -CH₂-CH₂-CH₂-): These central methylene protons will be split by the two adjacent methylene groups into a quintet (or pentet).

-

δ ~2.5-3.5 ppm (s, 1H, -OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is variable and depends on concentration and solvent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display four signals.

-

δ ~60-65 ppm (-CH₂-OH): The carbon bonded to the hydroxyl group.

-

δ ~68-72 ppm (F₃CO-CH₂-): The carbon adjacent to the trifluoromethoxy group.

-

δ ~123 ppm (q, ¹JCF ≈ 257 Hz, -OCF₃): The carbon of the trifluoromethoxy group will appear as a quartet due to strong one-bond coupling with the three fluorine atoms.

-

δ ~30-35 ppm (-CH₂-CH₂-CH₂-): The central carbon of the propyl chain.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a key identifier for fluorinated compounds and is expected to show a single sharp signal.

-

δ ~ -59 ppm (s, 3F, -OCF₃): The three fluorine atoms of the trifluoromethoxy group are equivalent and should appear as a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting over four bonds. The chemical shift is characteristic for an aliphatic –OCF₃ group.

Infrared (IR) Spectroscopy

-

~3350 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching vibration of the alcohol.

-

~2960-2850 cm⁻¹ (medium-strong): C-H stretching vibrations of the aliphatic methylene groups.

-

~1250-1050 cm⁻¹ (strong): A series of strong, complex bands corresponding to the C-F and C-O stretching vibrations. The C-F stretches of the –CF₃ group are particularly intense.

Chemical Reactivity and Applications

Reactivity Profile

This compound exhibits dual reactivity centered on its primary alcohol function and the stable trifluoromethoxy group.

-

Alcohol Reactivity: The primary alcohol can undergo standard transformations such as:

-

Oxidation: To form 3-(trifluoromethoxy)propanal or 3-(trifluoromethoxy)propanoic acid using appropriate oxidizing agents.

-

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

-

Etherification: To form other ethers via Williamson ether synthesis.

-

-

Trifluoromethoxy Group Stability: The C-F bonds are exceptionally strong, and the O-CF₃ linkage is highly resistant to both acidic and basic cleavage, as well as metabolic degradation. This inertness is a primary reason for its use in drug design.[1]

Applications in Research and Development

This compound is a valuable building block for introducing the trifluoromethoxypropyl moiety into larger molecules.

-

Pharmaceutical Development: As an intermediate for synthesizing drug candidates where enhanced metabolic stability and optimized lipophilicity are desired.[3]

-

Agrochemicals: The –OCF₃ group is also prevalent in modern pesticides and herbicides.

-

Materials Science: Used in the synthesis of fluorinated polymers, surfactants, or ionic liquids, leveraging the unique properties imparted by the fluorinated tail.

Safety and Handling

-

Hazards: this compound is a flammable liquid.[4] Like many organofluorine compounds and alcohols, it should be considered a potential skin and eye irritant.

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

References

-

BenchChem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

-

Smolecule. This compound Safety and Hazards.

-

Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Liu, J.-B., Xu, X.-H., & Qing, F.-L. (2015). Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. Organic Letters.

-

Smolecule. Buy this compound | 949009-61-4.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.

-

Google Patents. Process for the preparation of 1,3-propanediol.

-

Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 949009-61-4 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrevlett.com [chemrevlett.com]

3-(Trifluoromethoxy)propan-1-OL CAS number and molecular weight

Abstract

This technical guide provides a comprehensive overview of 3-(trifluoromethoxy)propan-1-ol, a fluorinated aliphatic alcohol of significant interest to the pharmaceutical and materials science sectors. The strategic incorporation of the trifluoromethoxy (-OCF3) group imparts unique physicochemical properties, including enhanced metabolic stability and increased lipophilicity, making it a valuable building block in modern medicinal chemistry. This document details the chemical and physical properties, outlines synthetic strategies, and explores the applications of this compound, with a particular focus on its potential role in drug development. Experimental considerations and safety protocols are also discussed to provide a well-rounded resource for researchers and industry professionals.

Introduction: The Significance of the Trifluoromethoxy Moiety

In the landscape of drug discovery and development, the strategic functionalization of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Among the various fluorine-containing motifs, the trifluoromethoxy (-OCF3) group has emerged as a "super methyl group" due to its profound impact on a molecule's properties. Unlike a simple methyl group, the trifluoromethoxy group is strongly electron-withdrawing and offers superior metabolic stability due to the strength of the C-F bonds.[1] Its introduction into a molecular scaffold can significantly enhance lipophilicity, which can improve membrane permeability and, consequently, bioavailability.[1]

This compound represents a simple yet versatile building block that carries these advantageous properties. Its primary alcohol functionality provides a reactive handle for a wide array of chemical transformations, allowing for its incorporation into more complex molecular architectures. This guide aims to serve as a detailed resource for scientists looking to leverage the unique attributes of this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and synthesis.

| Property | Value | Source |

| CAS Number | 949009-61-4 | Internal Data |

| Molecular Formula | C4H7F3O2 | Internal Data |

| Molecular Weight | 144.09 g/mol | Internal Data |

| IUPAC Name | This compound | Internal Data |

| Appearance | Colorless liquid (predicted) | General Chemical Knowledge |

| Boiling Point | Not explicitly available, predicted to be higher than propan-1-ol | General Chemical Knowledge |

| Solubility | Expected to have moderate solubility in organic solvents | General Chemical Knowledge |

The trifluoromethoxy group's high electronegativity and the presence of the hydroxyl group suggest that this compound will exhibit interesting solvation and reactivity characteristics.

Synthetic Strategies and Methodologies

The synthesis of trifluoromethoxylated compounds can be challenging. However, advancements in synthetic organic chemistry have led to several viable routes for the preparation of compounds like this compound.

General Approaches to Trifluoromethoxylation of Alcohols

Another strategy involves the reaction of an alcohol with a source of trifluoromethoxide. However, the trifluoromethoxide anion is unstable, necessitating the use of specialized reagents and conditions.

A Plausible Synthetic Route

A logical and feasible synthetic pathway to this compound would involve a two-step process starting from a suitable precursor.

Diagram: Proposed Synthetic Workflow

Caption: A proposed two-step synthesis of this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 3-(Trifluoromethoxy)prop-1-ene

-

To a solution of allyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a trifluoromethoxylating agent (e.g., a hypervalent iodine-based reagent).

-

Introduce a suitable catalyst if required by the chosen reagent.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-(trifluoromethoxy)prop-1-ene.

Step 2: Synthesis of this compound

-

Dissolve 3-(trifluoromethoxy)prop-1-ene in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to 0 °C.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Cool the reaction mixture back to 0 °C and slowly add water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.

-

Stir the mixture at room temperature for several hours.

-

Separate the layers and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals: a triplet for the terminal -CH2OH protons, a multiplet for the adjacent -CH2- group, a triplet for the -CH2- group attached to the trifluoromethoxy group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum should exhibit three signals corresponding to the three non-equivalent carbon atoms in the propyl chain. The carbon attached to the trifluoromethoxy group will likely show a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: Key absorption bands would include a broad O-H stretch around 3300-3400 cm⁻¹, C-H stretching vibrations around 2850-2960 cm⁻¹, and strong C-F stretching bands in the region of 1000-1200 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak, with characteristic fragmentation patterns including the loss of water and cleavage of the carbon-carbon bonds.

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethoxy group make this compound a highly attractive building block for the synthesis of novel pharmaceutical agents.

Diagram: Impact of Trifluoromethoxy Group on Drug Properties

Caption: The influence of the trifluoromethoxy group on key drug-like properties.

The introduction of a 3-(trifluoromethoxy)propyl moiety into a drug candidate can:

-

Block Metabolic Hotspots: The robust C-F bonds are resistant to enzymatic degradation, particularly P450-mediated oxidation, which can increase the half-life of a drug.

-

Fine-Tune Lipophilicity: The -OCF3 group can enhance the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes and reach its biological target. This is a key parameter in optimizing the ADME (absorption, distribution, metabolism, and excretion) profile of a drug.

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups, which can in turn affect drug-receptor interactions and solubility.

While specific examples of marketed drugs containing the this compound fragment are not yet prominent, the overarching strategy of incorporating trifluoromethoxylated aliphatic chains is an active area of research in the development of new therapeutics across various disease areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Flammability: While specific data is unavailable, it should be treated as a potentially flammable liquid. Keep away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive hydroxyl group and the property-enhancing trifluoromethoxy moiety makes it a powerful tool for the design and synthesis of novel molecules with improved metabolic stability and lipophilicity. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound is expected to play an increasingly important role in the future of drug discovery.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of carbocations, carbanions, free radicals and biradicals). Journal of fluorine chemistry, 109(1), 3-15.

- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science: formerly Pesticide Science, 60(5), 455-465.

- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design ofCathepsin K inhibitors. Chemical Society Reviews, 45(20), 5531-5542.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. [Link]

- Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. (2021). Chemical Review and Letters.

- Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (2006). Journal of Fluorine Chemistry.

-

Advances in the Development of Trifluoromethoxylation Reagents. (2021). Molecules. [Link]

-

Trifluoromethylation - Wikipedia. (n.d.). [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethoxy)propan-1-ol in Organic Solvents

Abstract

3-(Trifluoromethoxy)propan-1-ol is an organofluorine compound with significant potential as a building block in the synthesis of pharmaceuticals and advanced materials. The trifluoromethoxy group imparts unique electronic properties, metabolic stability, and lipophilicity, making it a valuable moiety in medicinal chemistry. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its physicochemical properties and the fundamental principles of intermolecular forces. In the absence of extensive published quantitative data, this whitepaper establishes a predictive framework and presents a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers and drug development professionals to optimize their workflows.

The Molecular Architecture: Understanding Solubility Drivers

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The structure of this compound contains three distinct regions that govern its behavior:

-

The Hydroxyl (-OH) Group: This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver for solubility in polar protic solvents.

-

The Propyl (-CH₂CH₂CH₂-) Linker: This is a nonpolar, flexible aliphatic chain. Its contribution is to increase the compound's affinity for less polar, organic environments.

-

The Trifluoromethoxy (-OCF₃) Group: This is a highly polar, aprotic, and lipophilic group. The strong electronegativity of the fluorine atoms creates a significant dipole moment. It can act as a hydrogen bond acceptor via its oxygen atom but cannot donate hydrogen bonds.

The overall solubility profile is a balance between the hydrophilicity of the hydroxyl group and the lipophilicity of the hydrocarbon chain and the trifluoromethoxy terminus. The principle of "like dissolves like" is the foundational concept for predicting these interactions.[1] Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[2]

Caption: Molecular structure and key functional regions of this compound.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound across a spectrum of common laboratory solvents. These predictions serve as a robust starting point for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water, Isopropanol | Miscible | The dominant interaction is the strong hydrogen bonding between the compound's hydroxyl group and the solvent's hydroxyl groups. The relatively small size of the molecule prevents the nonpolar regions from overcoming this powerful force. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | These solvents possess strong dipoles and can act as hydrogen bond acceptors, readily interacting with the hydroxyl group. Solubility may be slightly lower than in protic solvents as the solvent cannot donate hydrogen bonds. Compounds with similar trifluoro-substituted phenylpropanol structures show slight solubility in DMSO and methanol.[3][4] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity imparted by both the -OH and -OCF₃ groups makes the molecule incompatible with nonpolar solvents where only weak van der Waals forces are possible. The energy required to break the strong intermolecular hydrogen bonds of the solute is not compensated by the weak solute-solvent interactions. |

A Self-Validating Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, a rigorous experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a compound in a solvent at a specific temperature.[2] Its trustworthiness is derived from allowing the system to reach true thermodynamic equilibrium.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) with a water bath or incubator is critical for reproducibility.

-

Equilibration Time: A sufficient equilibration period (24-72 hours) is necessary to ensure the solvent is fully saturated and the dissolution process has reached a steady state. Preliminary time-point studies can validate the minimum time required.

-

Phase Separation: Undissolved solute must be completely removed to accurately measure the concentration in the supernatant. Centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE) is a robust method to achieve this.

-

Quantification Method: The choice of analytical technique depends on the compound's properties. For this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is an excellent choice due to its expected volatility and the presence of a hydrocarbon structure. High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD) is also a viable alternative.

Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Standard Curve: a. Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). b. Perform serial dilutions to create a series of at least five calibration standards spanning the expected solubility range. c. Analyze these standards by the chosen quantification method (e.g., GC-FID) to generate a standard curve of response versus concentration.

-

Sample Preparation: a. To a 4 mL glass vial, add approximately 2 mL of the desired organic solvent. b. Add this compound in excess until a visible amount of undissolved material remains. This ensures the creation of a saturated solution. c. Seal the vial tightly with a PTFE-lined cap. Prepare samples in triplicate for statistical validity.

-

Equilibration: a. Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment set to 25 °C. b. Agitate the samples for at least 24 hours. A 48-hour period is recommended to guarantee equilibrium.

-

Phase Separation: a. Remove the vials from the shaker and centrifuge at 5000 x g for 15 minutes to pellet the excess, undissolved solute. b. Carefully draw off the clear supernatant using a glass pipette and pass it through a 0.22 µm PTFE syringe filter into a clean analysis vial. This step is critical to remove any suspended microparticles.

-

Quantification and Analysis: a. Accurately dilute a known volume of the filtered supernatant with the solvent to bring its concentration within the range of the previously established standard curve. b. Analyze the diluted sample using the same analytical method as the standards. c. Use the standard curve to determine the concentration of the diluted sample. d. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. Report the final solubility in units of g/100 mL or mol/L.

Applications and Implications in Drug Development

Precise solubility data is not an academic exercise; it is a cornerstone of efficient and successful chemical development.

-

Process Chemistry: The selection of an appropriate reaction solvent is critical. A solvent in which reactants are soluble but byproducts may be less so can streamline purification and improve reaction kinetics and overall yield.

-

Crystallization and Purification: Knowledge of solubility across a range of solvents at different temperatures is essential for developing effective crystallization procedures to isolate the compound in high purity.

-

Formulation Science: For compounds intended as active pharmaceutical ingredients (APIs), solubility in various excipients and solvent systems dictates the feasibility of different delivery methods, such as oral solutions or injectable formulations.

-

Preclinical Studies: In early-stage drug discovery, solubility in biocompatible solvents like DMSO is required for preparing stock solutions for in vitro assays. Poor solubility can lead to inaccurate biological data.

Conclusion

While publicly available quantitative data on the solubility of this compound is limited, a robust predictive framework can be established based on its distinct molecular features. The presence of a strong hydrogen-bonding hydroxyl group and a highly polar trifluoromethoxy group suggests high solubility in polar protic and aprotic solvents, with poor solubility in nonpolar media. This guide provides the theoretical foundation for these predictions and, more importantly, offers a detailed, validated experimental protocol for researchers to determine precise solubility values. By applying this systematic approach, scientists can effectively harness the potential of this valuable fluorinated building block, accelerating research and development in the pharmaceutical and material science industries.

References

-

Autech Industry Co.,Limited. Exploring 3-[3-(Trifluoromethyl)phenyl]-1-propanol: Properties and Applications. Available at: [Link]

-

National Center for Biotechnology Information. 3,3,3-Trifluoro-1-propanol. PubChem Compound Summary for CID 137512. Available at: [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. Available at: [Link]

-

University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 1-Propanol. Available at: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Austin Peay State University. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

- Google Patents. CA2268226A1 - Process for preparing 3-methoxy-1-propanol.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(Trifluoromethoxy)propan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undocumented Spectroscopic Territory

In the landscape of chemical research and drug development, scientists often encounter compounds with limited or non-existent published spectral data. 3-(Trifluoromethoxy)propan-1-ol (CAS 101987-06-0) is one such molecule. While its synthesis and utility may be explored, a comprehensive, publicly available repository of its spectroscopic signature is not readily found.

This guide, therefore, serves a dual purpose. First, it provides a robust, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures. Second, it delivers field-proven, detailed protocols for acquiring high-fidelity spectra, enabling researchers to generate and validate this data independently. This document is structured not as a rigid report, but as a practical and theoretical framework for the analytical chemist.

Molecular Structure and Its Spectroscopic Implications

The starting point for any spectral prediction is a thorough understanding of the molecule's structure. This compound possesses a simple aliphatic chain with two key functional groups: a terminal primary alcohol (-OH) and a trifluoromethoxy group (-OCF₃) at the 3-position.

Caption: Molecular structure of this compound.

The high electronegativity of the oxygen and fluorine atoms will be the dominant factor influencing the chemical shifts in both NMR and the vibrational frequencies in IR spectroscopy. The -OCF₃ group, in particular, exerts a strong electron-withdrawing inductive effect, which will deshield adjacent nuclei.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will be the most powerful tool for the structural elucidation of this molecule. We anticipate distinct signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

2.1.1. Predicted ¹H NMR Data

The molecule has four unique proton environments. The spectrum will be characterized by spin-spin coupling between the adjacent methylene groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.75 | Triplet (t) | 2H | HO-CH₂ - | Directly attached to the hydroxyl group's oxygen, leading to significant deshielding. Coupled to the C2 protons. |

| ~ 4.10 | Triplet (t) | 2H | -CH₂ -OCF₃ | Adjacent to the highly electronegative -OCF₃ group, causing the most downfield shift among the methylene protons. Coupled to the C2 protons. |

| ~ 2.05 | Quintet (p) | 2H | -CH₂-CH₂ -CH₂- | Positioned between two electron-withdrawing groups, but less deshielded than C1 and C3 protons. Coupled to both C1 and C3 protons (4 neighbors), resulting in a quintet. |

| Variable (Broad Singlet) | Broad (s) | 1H | -OH | The hydroxyl proton is exchangeable and its chemical shift is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet and will disappear upon a D₂O shake.[1] |

2.1.2. Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, one for each carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 60.5 | C H₂-OH | The carbon atom bonded to the hydroxyl group is significantly deshielded. Based on propan-1-ol data.[2] |

| ~ 33.0 | -CH₂-C H₂-CH₂- | The central carbon, least affected by the terminal functional groups. |

| ~ 68.0 (q, JCF ≈ 4-5 Hz) | C H₂-OCF₃ | This carbon is adjacent to the -OCF₃ group and will be deshielded. It is expected to show coupling to the three fluorine atoms (quartet). |

| ~ 123.0 (q, JCF ≈ 255-260 Hz) | -OC F₃ | The carbon of the trifluoromethoxy group will be significantly downfield and will exhibit a large one-bond coupling constant with the fluorine atoms.[3] |

2.1.3. Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum will provide a clear and unambiguous signal for the trifluoromethoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -58 to -60 | Singlet (s) | -OCF₃ | The chemical shift of the -OCF₃ group typically falls in this range.[4] Since there are no adjacent fluorine or proton nuclei to couple with through a small number of bonds, a singlet is expected. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the O-H, C-H, C-O, and C-F bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3600 - 3200 | O-H stretch | Strong, Broad | Characteristic of the hydrogen-bonded alcohol functional group. |

| 2960 - 2850 | C-H stretch (sp³) | Medium-Strong | From the three methylene groups in the alkyl chain. |

| 1250 - 1000 | C-F stretch | Very Strong | The C-F bonds of the -CF₃ group will produce one or more very strong, characteristic absorption bands. |

| 1150 - 1050 | C-O stretch | Strong | Corresponding to the C-O single bonds of the alcohol and the ether linkage. |

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule is expected to fragment in a predictable manner. EI is a hard ionization technique that provides valuable structural information through fragmentation patterns.[5][6]

| Predicted m/z | Proposed Fragment | Neutral Loss | Rationale |

| 144 | [C₄H₇F₃O₂]⁺• | - | Molecular Ion (M⁺•) |

| 126 | [C₄H₅F₃O]⁺• | H₂O | Loss of water from the alcohol, a common fragmentation pathway for primary alcohols. |

| 113 | [C₃H₄F₃O]⁺ | •CH₂OH | Alpha-cleavage, with loss of the hydroxymethyl radical, a characteristic fragmentation of primary alcohols. |

| 85 | [OCF₃]⁺ | •C₃H₆OH | Cleavage of the C-O bond, yielding the trifluoromethoxy cation. |

| 69 | [CF₃]⁺ | •OC₃H₆OH | Fragmentation leading to the stable trifluoromethyl cation. |

| 31 | [CH₂OH]⁺ | •C₃H₄F₃O | Alpha-cleavage resulting in the resonance-stabilized hydroxymethyl cation. |

Experimental Protocols: A Self-Validating System

The following protocols are designed to generate high-quality, reliable data. Each step includes justifications to ensure the resulting data is trustworthy and interpretable.

Workflow for Spectroscopic Analysis

Caption: A validated workflow for the complete spectroscopic characterization.

Protocol for NMR Spectroscopy

This protocol is for acquiring ¹H, ¹³C, and ¹⁹F spectra on a modern high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.[7]

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[8]

-

Causality: Deuterated solvents are used to avoid large interfering signals in ¹H NMR and to provide a lock signal for the spectrometer, which stabilizes the magnetic field.[8]

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Good shimming is critical for sharp lines and resolving fine coupling patterns.

-

For ¹H NMR: Acquire a standard one-pulse spectrum. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) are required.[9]

-

For ¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans (e.g., 16-32) are typically needed.

-

For D₂O Exchange: Acquire a ¹H spectrum, then add a drop of D₂O, shake the tube vigorously, and re-acquire the spectrum to confirm the -OH peak.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired data.

-

Calibrate the chemical shift axis. For ¹H and ¹³C, reference to the residual solvent peak or an internal standard like TMS. For ¹⁹F, reference to an external standard like CFCl₃.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Protocol for FTIR Spectroscopy

This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.[10]

-

Sample Preparation:

-

Ensure the sample is free of particulate matter. No further preparation is needed for a neat liquid.

-

-

Instrument Setup & Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.

-

Place a single drop of this compound onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquire the sample spectrum. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing & Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.[10]

-

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

This protocol is typically performed using a Gas Chromatograph (GC) as the inlet to the MS.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 ppm) in a volatile, high-purity solvent like dichloromethane or ethyl acetate.

-

-

Instrument Setup & Acquisition:

-

Set up the GC with a suitable column (e.g., a non-polar DB-5 type) and temperature program to ensure the compound elutes as a sharp, symmetrical peak.

-

Set the MS to EI mode, with a standard electron energy of 70 eV.[5][11]

-

Causality: 70 eV is the standard energy used for EI because it provides reproducible fragmentation patterns that can be compared to spectral libraries. It is well above the ionization energy of most organic molecules, ensuring efficient ionization.[11]

-

Inject the sample into the GC-MS system and acquire data over a suitable mass range (e.g., m/z 30-200).

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (if present) and analyze the major fragment ions to deduce the fragmentation pathways, comparing them to the predicted data.

-

Conclusion: From Prediction to Confirmation

This guide provides a comprehensive, predictive framework and actionable protocols for the complete spectroscopic characterization of this compound. While direct experimental data is currently elusive in public databases, the principles outlined here offer a reliable roadmap for any researcher working with this compound. By following the detailed methodologies and understanding the predicted spectral features, scientists can confidently acquire, interpret, and validate the spectroscopic signature of this molecule, ensuring the scientific integrity and robustness of their findings.

References

-

PubChem. (n.d.). 3,3,3-Trifluoro-1-propanol. National Institutes of Health. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Propan-1-ol low high resolution H-1 proton nmr spectrum. Available at: [Link]

-

ResearchGate. (2022). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a). Available at: [Link]

-

NIST. (n.d.). 3,3,3-Trifluoro-1-propanol. NIST WebBook. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Available at: [Link]

-

ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. Available at: [Link]

-

Go Up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]

-

Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium. Available at: [Link]

-

ResearchGate. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available at: [Link]

-

University of Calgary. (n.d.). 13C NMR of 1-Propanol. Available at: [Link]

-

National Center for Biotechnology Information. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

National Center for Biotechnology Information. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. Available at: [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzenepropanal. National Institutes of Health. Available at: [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Available at: [Link]

-

NIST. (n.d.). 1-Propanol. NIST WebBook. Available at: [Link]

-

University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Available at: [Link]

-

ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Available at: [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Available at: [Link]

-

MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Available at: [Link]

-

Agilent. (2018). FTIR Spectroscopic Analyze on Aqueous Samples. Available at: [Link]

-

Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

Sources

- 1. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Safe Handling of Fluorinated Propanols: A Surrogate-Based Approach for 3-(Trifluoromethoxy)propan-1-ol

Introduction: The Significance of Fluorinated Alcohols in Research and Development

Fluorinated alcohols, such as 3-(Trifluoromethoxy)propan-1-ol, are a class of organic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The trifluoromethoxy group (-OCF3), in particular, is a valuable functional group in medicinal chemistry due to its unique electronic properties and its ability to serve as a lipophilic hydrogen bond acceptor.

Given their utility as key building blocks in the synthesis of complex molecules, a thorough understanding of the safe handling and potential hazards of fluorinated propanols is paramount for the protection of laboratory personnel and the environment.[2] This guide provides a comprehensive overview of the anticipated safety considerations and recommended handling procedures for this compound, based on the known properties of its structural analogs.

Hazard Identification and Classification: A Composite Profile

Based on the information available for surrogate compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be skin and eye irritation, and potential flammability.

GHS Classification (Anticipated)

The following GHS hazard classifications are derived from the SDS of surrogate compounds and should be considered provisional for this compound:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[4]

-

Flammable Liquids: Category 3 (Flammable liquid and vapor).[4]

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[5]

-

H226: Flammable liquid and vapor.

Causality of Hazards

The irritant nature of fluorinated alcohols can be attributed to their ability to defat the skin, leading to dryness and dermatitis upon prolonged contact. In the eyes, they can cause significant irritation and potential damage to the cornea. The trifluoromethoxy group, while generally stable, could potentially hydrolyze under certain conditions to release harmful byproducts, although this is less likely than with other fluorine-containing functional groups. The flammability is a characteristic of the propanol backbone.

Physical and Chemical Properties: A Comparative Overview

The following table summarizes the known physical and chemical properties of surrogate compounds to provide an estimate of the expected properties of this compound.

| Property | 3-[3-(Trifluoromethyl)phenyl]-1-propanol | 3,3,3-Trifluoro-1-propanol |

| CAS Number | 78573-45-2[1] | 2240-88-2[4][6] |

| Molecular Formula | C10H11F3O[1][3] | C3H5F3O[7] |

| Molecular Weight | 204.19 g/mol [1][2][3] | 114.07 g/mol [7] |

| Appearance | Colorless to light yellow liquid[1][2] | Clear, colorless liquid[6] |

| Boiling Point | 60 °C @ 1.13 mmHg[1] | 100 °C[6] |

| Flash Point | 105 °C | 37 °C[6] |

| Density | ~1.21 g/cm³[2] | 1.294 g/cm³[6] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with fluorinated propanols. The following procedures are based on best practices and data from surrogate compounds.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3] A certified chemical fume hood is required when there is a potential for generating vapors or aerosols.[8]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling. The following diagram illustrates the minimum required PPE.

Caption: Step-by-step workflow for responding to a chemical spill.

-

Personal Precautions: Use personal protective equipment as required. Avoid breathing vapors. [4][9]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. [9]* Methods for Containment and Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomaceous earth, universal binders). Place in appropriate containers for disposal. Ventilate the affected area. [9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam. [4][10]* Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors may form explosive mixtures with air. In case of fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be produced. [11][10]* Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear. [11][9]

Waste Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [4]* Do not dispose of down the drain. Contaminated packaging should be treated as the product itself.

Conclusion: A Commitment to Safety

While this compound holds promise as a valuable synthetic intermediate, its safe use is contingent upon a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By leveraging data from structurally related compounds, this guide provides a framework for researchers, scientists, and drug development professionals to handle this and similar fluorinated propanols with the caution and respect they command. Always prioritize obtaining the specific Safety Data Sheet from the supplier and integrating its recommendations into your laboratory's standard operating procedures.

References

-

3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 | Benchchem . Link

-

SAFETY DATA SHEET - TCI Chemicals . Link

-

SAFETY DATA SHEET - Sigma-Aldrich . Link

-

SAFETY DATA SHEET - Propyl alcohol, N-(1-Propanol) This SDS is valid for all grades that start with catalog number 334 - Greenfield Global . Link

-

Safety Data Sheet: 1-Propanol - Carl ROTH . Link

-

SAFETY DATA SHEET - Fisher Scientific . Link

-

3 1 0 Material Safety Data Sheet - Actylis Lab Solutions . Link

-

3-[3-(Trifluoromethyl)phenyl]-1-propanol - Chem-Impex . Link

-

3,3,3-TRIFLUORO-1-PROPANOL SDS, 2240-88-2 Safety Data Sheets - ECHEMI . Link

-

SAFETY DATA SHEET - Thermo Fisher Scientific . Link

-

3,3,3-TRIFLUORO-1-PROPANOL | 2240-88-2 - ChemicalBook . Link

-

3-[3-(Trifluoromethyl)phenyl]-1-propanol | 78573-45-2 - TCI Chemicals . Link

-

3,3,3-Trifluoro-1-propanol | C3H5F3O | CID 137512 - PubChem - NIH . Link

-

US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents . Link

-

3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol - Smolecule . Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. 3,3,3-TRIFLUORO-1-PROPANOL | 2240-88-2 [chemicalbook.com]

- 7. 3,3,3-Trifluoro-1-propanol | C3H5F3O | CID 137512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. actylislab.com [actylislab.com]

- 11. fishersci.com [fishersci.com]

Navigating the Landscape of a Key Pharmaceutical Intermediate: A Technical Guide to 3-(3-Trifluoromethyl)phenyl)propan-1-ol

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

This guide provides a comprehensive overview of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol, a crucial organofluorine intermediate in the pharmaceutical sector, with a primary focus on its role in the synthesis of the calcimimetic agent, Cinacalcet.[1] This document serves as a technical resource, detailing its chemical and physical properties, established synthesis methodologies, commercial availability, and essential safety information.

Introduction to a Versatile Building Block

3-(3-(Trifluoromethyl)phenyl)propan-1-ol, identified by the CAS number 78573-45-2, is an organofluorine compound characterized by a 3-phenylpropan-1-ol structure with a trifluoromethyl group substituted at the third position of the phenyl ring.[1][2] This trifluoromethyl group imparts unique properties to the molecule, enhancing its chemical stability and reactivity, which makes it a valuable component in drug development.[3] Its increased lipophilicity and metabolic stability are advantageous in the synthesis of bioactive molecules with improved efficacy and reduced toxicity.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol is fundamental for its application in organic synthesis. The compound typically appears as a colorless to light yellow or brown, clear liquid.[3][4][5] Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 78573-45-2 | [3][4][5] |

| Molecular Formula | C10H11F3O | [3][4] |

| Molecular Weight | 204.19 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow/brown clear liquid | [3][4][5] |

| Boiling Point | 236.906°C at 760 mmHg | [4] |

| Density | 1.203 g/cm³ | [4] |

| Flash Point | 104.666°C | [4] |

| Refractive Index | 1.465 | [4] |

| Purity | ≥97% - >98% (GC) | [3][5] |

Core Application: An Intermediate in Cinacalcet Synthesis

The primary and most significant application of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol is its function as a key intermediate in the synthesis of Cinacalcet.[1] Cinacalcet is a calcimimetic agent that modulates the activity of the calcium-sensing receptor and is used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma. The structural framework of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol is integral to the final molecular architecture of Cinacalcet.

Caption: Synthetic pathway from the intermediate to the final drug application.

Commercial Availability and Suppliers

3-(3-(Trifluoromethyl)phenyl)propan-1-ol is commercially available from a range of chemical suppliers, catering to both research and industrial-scale requirements. The product is typically offered in various purities, with prices varying based on quantity and grade. Researchers and procurement managers can source this compound from the following reputable suppliers:

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | 97% | Varies | Sold under the Synthonix Corporation brand.[5] |

| TCI Chemicals | >98.0% (GC) | Varies | Product number T3095. |

| Chem-Impex | ≥ 98% (GC) | 1g, 5g, and bulk quotes | Provides pricing for smaller quantities.[3] |

| BenchChem | Research Grade | Inquire for quote | For research use only.[1] |

| Dayang Chem (Hangzhou) Co., Ltd. | Medical, Industrial, Pharmacy Grade (99%) | Bulk quantities | A manufactory with several years of experience.[4] |

| Scimplify | Pharmaceutical Grade | Inquire for quote | A trusted manufacturer and distributor.[6] |

| ChemicalBook | 99% | Varies | Lists multiple suppliers.[2] |

| BuyersGuideChem | Varies | Varies | Lists 20 registered suppliers.[7] |

| Fisher Scientific | Varies | Varies | CAS RN 78573-45-2.[8] |

Synthesis Methodologies: A Step-by-Step Approach

The synthesis of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol is well-documented, with common methodologies involving a Wittig reaction followed by hydrogenation.[1]

Protocol 1: Two-Step Synthesis from 3-(Trifluoromethyl)benzaldehyde

This protocol outlines a common and effective method for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of 3-(3-trifluoromethylphenyl)-2-propen-1-ol via Wittig Reaction

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-(trifluoromethyl)benzaldehyde in an appropriate organic solvent.

-

Reagent Addition: Add a Wittig reagent, such as (2-hydroxyethyl)triphenylphosphonium bromide, along with an organic base. The molar ratio of the benzaldehyde to the Wittig reagent is typically in the range of 1:1.05-1.1.[1]

-

Reaction Conditions: Allow the reaction to proceed at a temperature between 0-100 °C until completion, which can be monitored by thin-layer chromatography (TLC).[1]

-

Work-up and Isolation: Upon completion, perform a standard aqueous work-up. Extract the product with an organic solvent. Dry the combined organic layers, filter, and concentrate under reduced pressure to obtain the crude 3-(3-trifluoromethylphenyl)-2-propen-1-ol.[1]

Step 2: Hydrogenation to 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

-

Catalyst and Reaction Setup: Dissolve the crude 3-(3-trifluoromethylphenyl)-2-propen-1-ol from the previous step in a suitable solvent. Add a Palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: Subject the mixture to hydrogenation under pressure. The reaction is typically carried out at a temperature between 0-60 °C.[1]

-

Completion and Isolation: Once the reaction is complete (monitored by TLC or GC), filter the mixture to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the final product, 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

Caption: Two-step synthesis workflow for 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. The compound is classified as causing skin and eye irritation.[4]

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H302: Harmful if swallowed.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

Prevention:

-

Response:

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.[5]

Conclusion

3-(3-(Trifluoromethyl)phenyl)propan-1-ol is a commercially accessible and synthetically valuable intermediate, pivotal in the production of the important pharmaceutical, Cinacalcet. Its unique chemical properties, stemming from the trifluoromethyl group, make it a compound of significant interest to researchers and professionals in drug development and organic synthesis. This guide provides a foundational understanding of its properties, availability, synthesis, and safe handling to support its effective utilization in scientific endeavors.

References

-

Supplier CAS No 78573-45-2. BuyersGuideChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 [sigmaaldrich.com]

- 6. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol Online | 3-(3-(Trifluoromethyl)phenyl)propan-1-ol Manufacturer and Suppliers [scimplify.com]

- 7. Supplier CAS No 78573-45-2 - BuyersGuideChem [buyersguidechem.com]

- 8. CAS RN 78573-45-2 | Fisher Scientific [fishersci.com]

A Senior Application Scientist's Guide to the Trifluoromethoxy Group in Molecular Design

Introduction: Beyond the Trifluoromethyl Group

For decades, the strategic incorporation of fluorine has been a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates.[1] While the trifluoromethyl (-CF3) group is a well-established mainstay for enhancing metabolic stability and binding affinity, its close relative, the trifluoromethoxy (-OCF3) group, has emerged as a substituent with a distinct and arguably more nuanced profile.[2] Often underexplored, the -OCF3 group offers a unique combination of high lipophilicity, potent electronic effects, and metabolic robustness that can solve specific challenges in drug design where other fluorinated groups may fall short.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the trifluoromethoxy group. Moving beyond a simple list of properties, we will explore the causal relationships between its stereoelectronic features and its impact on a molecule's pharmacokinetic and pharmacodynamic profile. We will delve into field-proven synthetic protocols, present comparative data, and examine case studies to equip you with the knowledge to effectively harness the power of this "super-halogen" in your molecular design endeavors.

Part 1: The Unique Physicochemical Signature of the Trifluoromethoxy Group

The trifluoromethoxy group's utility stems from a unique confluence of electronic, lipophilic, and steric properties that differentiate it from both its methoxy (-OCH3) and trifluoromethyl (-CF3) analogs.

Electronic Character: A Potent Electron-Withdrawing Group

The -OCF3 group is strongly electron-withdrawing, primarily through a powerful inductive effect (-I) exerted by the three highly electronegative fluorine atoms.[5] This effect significantly lowers the electron density of the attached scaffold. While the oxygen atom can technically donate its lone pair electrons via resonance (+M), this effect is severely diminished by the fluorine atoms, making the inductive withdrawal dominant.[1][6] This potent electronic pull influences the pKa of nearby functional groups and modulates the electronic landscape of the entire molecule.[7]

Lipophilicity: A Key Driver of Permeability